Cisapride

Übersicht

Beschreibung

Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system. This compound was discovered by Janssen Pharmaceuticals in 1980 and has been marketed under trade names such as Prepulsid and Propulsid . Despite its efficacy in treating conditions like gastroesophageal reflux disease and diabetic gastroparesis, its use has been limited or withdrawn in many countries due to serious cardiac side effects .

Wirkmechanismus

Target of Action

Cisapride primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the enteric nervous system, which regulates the function of the gastrointestinal tract .

Mode of Action

This compound acts as a serotonin 5-HT4 agonist . Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction with its targets leads to increased motility in the upper gastrointestinal tract .

Biochemical Pathways

The activation of serotonin 5-HT4 receptors by this compound leads to the release of acetylcholine, which in turn stimulates the myenteric plexus in the gut . This results in increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum . The overall effect is accelerated gastric emptying and intestinal transit .

Pharmacokinetics

This compound exhibits an oral bioavailability of approximately 30-40% , indicating first-pass metabolism in the liver or gut . It is primarily metabolized by the liver enzyme CYP3A4 . The elimination half-life of this compound is about 10 hours , and it is excreted via the kidneys and bile duct .

Result of Action

The action of this compound results in increased motility of the upper gastrointestinal tract . The increased motility leads to accelerated gastric emptying and intestinal transit . This can help alleviate symptoms in conditions like gastroesophageal reflux disease (GERD) and gastroparesis .

Action Environment

The activity of this compound can be influenced by various environmental factors . For instance, the potential for drug interactions during drug absorption is significant due to the influence of environmental factors on the activity of intestinal CYP3A4/5 . Therefore, the action, efficacy, and stability of this compound can be affected by these factors .

Biochemische Analyse

Biochemical Properties

Cisapride acts through the stimulation of the serotonin 5-HT4 receptors, which increases the release of acetylcholine neurotransmitters in the enteric nervous system . This action specifically occurs in the myenteric plexus . This compound does not induce muscarinic or nicotinic receptor stimulation, nor does it inhibit acetylcholinesterase activity .

Cellular Effects

This compound stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum . This results in accelerated gastric emptying and intestinal transit .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a serotonin 5-HT4 receptor agonist . Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This stimulation of the serotonin receptors increases acetylcholine release in the enteric nervous system .

Temporal Effects in Laboratory Settings

There were temporal relationships observed between the events and the initiation of this compound treatment, increases in the dosage, and the receipt of interacting medications . The relationships between the adverse events and the latter two factors exhibited biological gradients .

Dosage Effects in Animal Models

In dogs, this compound is administered at 0.1–0.5 mg/kg orally every 8–12 hours . In cats, it is given at 2.5–5.0 mg per cat orally 2–3 times daily or 0.5 mg/kg 2–3 times daily . Dosages may be titrated upwards, if tolerated, to as high as 7.5 mg per cat orally 3 times daily in large cats .

Metabolic Pathways

This compound is metabolized primarily by hepatic metabolism by CYP3A4 . This compound was a relatively potent inhibitor of CYP2D6, with no significant effect on other isoforms tested . Our data suggest that CYP3A is the main isoform involved in the overall metabolic clearance of this compound .

Transport and Distribution

The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue . After equilibrium, drug concentrations in tissues and in extracellular fluids are reflected by the plasma concentration .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with serotonin 5-HT4 receptors, which are located on the cell membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cisapride can be synthesized through reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone. This process involves the use of reducing agents and specific reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, this compound is often prepared by direct compression techniques using hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) K4M and HPMC K100M. These polymers help in sustaining the release of the drug, making it more effective for therapeutic use .

Analyse Chemischer Reaktionen

Types of Reactions: Cisapride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using ferric chloride to form colored species.

Reduction: Reductive amination is a key step in its synthesis.

Substitution: The compound can form complexes with reagents like 3-methyl-2-benzothiazolinone hydrazone hydrochloride and chloranilic acid.

Common Reagents and Conditions:

Oxidative Coupling: 3-methyl-2-benzothiazolinone hydrazone hydrochloride in the presence of ferric chloride.

Chelation: Formation of complexes with 1,10-phenanthroline and chloranilic acid.

Major Products:

Colored Species: Formed during oxidative coupling reactions.

Complexes: Formed during chelation reactions with specific reagents.

Wissenschaftliche Forschungsanwendungen

Cisapride has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study serotonin receptor agonists.

Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.

Industry: Utilized in the formulation of sustained-release tablets for better therapeutic outcomes

Vergleich Mit ähnlichen Verbindungen

Metoclopramide: Another prokinetic agent used to treat similar conditions but has antidopaminergic effects.

Domperidone: A dopamine antagonist with prokinetic properties.

Omeprazole: A proton pump inhibitor used to reduce stomach acid production.

Famotidine: An H2 antagonist used to treat gastric acid-related disorders .

Uniqueness of Cisapride: this compound is unique in its selective serotonin 5-HT4 receptor agonist activity, which distinguishes it from other prokinetic agents like metoclopramide and domperidone that have antidopaminergic effects. This selectivity allows this compound to enhance gastrointestinal motility without the central nervous system side effects associated with dopamine antagonists .

Eigenschaften

CAS-Nummer |

81098-60-4 |

|---|---|

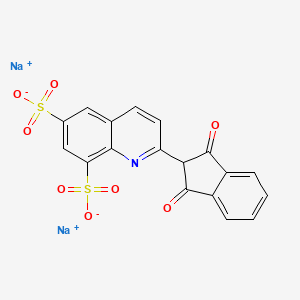

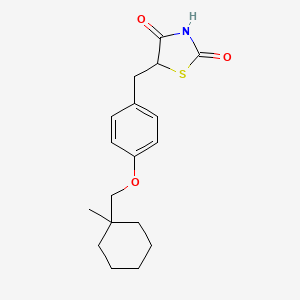

Molekularformel |

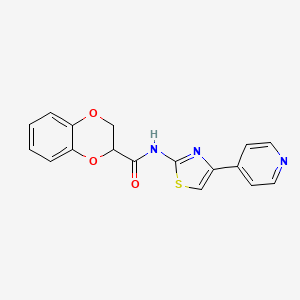

C23H29ClFN3O4 |

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

4-amino-5-chloro-N-[(3R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20?,22-/m1/s1 |

InChI-Schlüssel |

DCSUBABJRXZOMT-LWMIZPGFSA-N |

SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Isomerische SMILES |

CO[C@@H]1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Kanonische SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |

Aussehen |

Solid powder |

Color/Form |

White to slightly biege powder |

melting_point |

110 °C |

| 81098-60-4 | |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Kaudalit; Kinestase; Prepulsid; Presid; Pridesia; Propulsid; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)

![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)